(+/-)11(12)-EET - 81276-02-0

(+/-)11(12)-EET

Catalog Number: EVT-335927
CAS Number: 81276-02-0
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11, 12-Epetre, also known as (+/-)11(12)-eet, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain. Thus, 11, 12-epetre is considered to be an eicosanoid lipid molecule. 11, 12-Epetre is considered to be a practically insoluble (in water) and relatively neutral molecule. 11, 12-Epetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 11, 12-epetre is primarily located in the membrane (predicted from logP) and cytoplasm.

14,15-Epoxy-eicosatrienoic acid (14,15-EET)

Relevance: This compound shares the core eicosatrienoic acid structure with 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET), differing only in the position of the epoxide group within the carbon chain. This makes them regioisomers within the EET family. []

12-Oxo-5,8,14-eicosatrienoic acid

Compound Description: This molecule is a metabolite of arachidonic acid, generated through a pathway potentially involving 12-hydroperoxy eicosatetraenoic acid as an intermediate. []

Relevance: Both this compound and 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET) originate from the same parent molecule, arachidonic acid. They differ in the functional group present at the 11-12 carbon bond; 11,12-EET has an epoxide ring, while 12-Oxo-5,8,14-eicosatrienoic acid possesses a ketone group. []

12-Hydroxy-5,8,14-eicosatrienoic acid

Compound Description: This compound is formed as a product of arachidonic acid metabolism in the epidermis, likely through a pathway involving hydroperoxy and hydroxy intermediates. []

Relevance: This compound shares the same eicosatrienoic acid backbone as 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET), differing in the presence of a hydroxyl group at the 12th carbon position instead of the epoxide ring found in 11,12-EET. []

8-Hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE)

Compound Description: 8-HEpETE is a bioactive lipid derived from the metabolism of arachidonic acid. It is produced via the 12-lipoxygenase pathway, with 12-hydroperoxy-5,8,10,14-icosatetraenoic acid (12-HPETE) acting as an intermediate. In Aplysia neurons, 8-HEpETE induces hyperpolarization, suggesting a role as a potential second messenger. []

Relevance: Structurally similar to 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET), 8-HEpETE also contains an epoxide ring at the 11,12-carbon bond. The key difference lies in the additional hydroxyl group at the 8th carbon position in 8-HEpETE. []

5,6-Epoxy-eicosatrienoic acid (5,6-EET)

Compound Description: 5,6-EET, another member of the EET family, is produced from arachidonic acid by cytochrome P450 enzymes. Similar to other EETs, it exhibits vasodilatory effects and participates in regulating vascular tone. []

Relevance: 5,6-EET and 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET) belong to the same family of epoxyeicosatrienoic acids, sharing the eicosatrienoic acid structure but differing in the location of the epoxide group within the molecule. []

8,9-Epoxy-eicosatrienoic acid (8,9-EET)

Compound Description: 8,9-EET, formed from arachidonic acid through the action of cytochrome P450 epoxygenases, is a member of the EET family. It demonstrates vasoactive properties, influencing blood vessel dilation and constriction. []

Relevance: 8,9-EET is structurally related to 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET) as they both belong to the epoxyeicosatrienoic acid family. They share the base eicosatrienoic acid structure, with their difference lying in the position of the epoxide group. []

11,12-Dihydroxy-eicosatrienoic acid (11,12-DiHETrE)

Compound Description: 11,12-DiHETrE, belonging to the dihydroxyeicosatrienoic acid family, is formed through the metabolism of arachidonic acid. It is generated from the corresponding 11,12-EET through enzymatic hydrolysis. [, ]

Relevance: 11,12-DiHETrE is closely related to 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET) as it is a direct metabolite of 11,12-EET. 11,12-DiHETrE is produced when the epoxide ring in 11,12-EET is hydrolyzed, adding two hydroxyl groups to the molecule. [, ]

14,15-Dihydroxy-eicosatrienoic acid (14,15-DiHETrE)

Compound Description: 14,15-DiHETrE, like 11,12-DiHETrE, is a dihydroxyeicosatrienoic acid produced through the metabolism of arachidonic acid. []

Relevance: 14,15-DiHETrE is indirectly related to 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET). Both are derived from arachidonic acid and belong to the same broad class of metabolites, highlighting the diverse range of molecules generated from arachidonic acid through various enzymatic pathways. []

13-Hydroxy-14,15-epoxy-eicosatrienoic acid (13-H-14,15-EETA)

Compound Description: 13-H-14,15-EETA, a hydroxyeicosatrienoic acid (HEETA), is formed from arachidonic acid through a combination of enzymatic activities involving 15-lipoxygenase (15-LO) and cytochrome P450 enzymes. It acts as an endothelium-derived hyperpolarizing factor, leading to relaxation of blood vessels. []

Relevance: While 13-H-14,15-EETA is not a direct metabolite of 11,12-Epoxy-5,8,14-eicosatrienoic acid (11,12-EET), it represents another class of eicosanoids that share structural similarities and are derived from the same parent molecule, arachidonic acid. Both compounds contain an epoxide ring and a hydroxyl group, showcasing the structural diversity within this class of molecules. []

Overview

The compound known as 11,12-epoxyeicosatrienoic acid, often referred to as 11,12-EET, is a biologically active lipid derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound plays significant roles in various physiological processes, including vascular function, inflammation, and cancer progression.

Source and Classification

11,12-EET is classified as an epoxyeicosatrienoic acid, a subclass of eicosanoids. These compounds are produced primarily in the endothelium and have been shown to influence numerous cellular functions. The production of 11,12-EET is closely associated with cytochrome P450 epoxygenases, particularly CYP2C and CYP3A4 isoforms, which convert arachidonic acid into several epoxides, including 11,12-EET .

Synthesis Analysis

Methods and Technical Details

The synthesis of 11,12-EET typically involves the enzymatic oxidation of arachidonic acid by cytochrome P450 enzymes. The process can be summarized as follows:

  1. Substrate: Arachidonic acid (20:4n-6).
  2. Enzymatic Action: Cytochrome P450 epoxygenases catalyze the conversion of arachidonic acid to epoxyeicosatrienoic acids.
  3. Chiral Resolution: The racemic mixture of 11,12-EET can be separated into its enantiomers using chiral-phase high-performance liquid chromatography .

In laboratory settings, synthetic methods may also involve chemical approaches to generate 11,12-EET from precursors or through total synthesis techniques.

Molecular Structure Analysis

Structure and Data

The molecular formula for 11,12-epoxyeicosatrienoic acid is C20H30O3. It features a unique epoxide group at the 11 and 12 positions of the eicosatrienoic acid backbone. The stereochemistry is crucial for its biological activity; specifically, the (R,S)-enantiomer has distinct physiological effects compared to its (S,R) counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

11,12-EET undergoes various metabolic transformations in vivo:

  1. Hydrolysis: It is rapidly converted to dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase enzymes .
  2. Further Metabolism: DHETs can undergo β-oxidation to yield shorter-chain fatty acids.

These reactions are critical for regulating the levels of bioactive lipids in physiological contexts.

Mechanism of Action

Process and Data

The mechanism of action for 11,12-EET primarily involves its interaction with G protein-coupled receptors and ion channels:

  1. Receptor Interaction: 11,12-EET activates specific G protein-coupled receptors on endothelial cells, leading to downstream signaling pathways that include protein kinase A activation .
  2. Ion Channel Modulation: It opens G protein-coupled inwardly rectifying potassium channels (GIRK), which reduces neuronal excitability by inhibiting glutamate release in the hippocampus .

These mechanisms contribute to its roles in vasodilation and neuroprotection.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 318.46 g/mol.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to hydrolysis; stability can be affected by temperature and pH conditions.

These properties influence its behavior in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

11,12-EET has garnered attention for its potential therapeutic applications:

  1. Vascular Health: It promotes angiogenesis and vasodilation, making it a target for treating cardiovascular diseases .
  2. Cancer Research: Elevated levels of 11,12-EET have been associated with breast cancer progression and chemoresistance . Inhibitors of cytochrome P450 enzymes that produce EETs are being explored for their ability to enhance sensitivity to chemotherapy.
  3. Neuroprotection: Its role in modulating neurotransmitter release suggests potential applications in treating neurological disorders .
Biochemical Identity and Biosynthesis of (±)11(12)-EET

Cytochrome P450-Dependent Arachidonic Acid Metabolism Pathways

(±)11(12)-Epoxyeicosatrienoic acid (11,12-EET) is a lipid mediator produced through the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. This pathway converts the omega-6 polyunsaturated fatty acid arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) into four regioisomeric epoxyeicosatrienoic acids (EETs) via CYP epoxygenases. The human CYP enzymes responsible for 11,12-EET biosynthesis include CYP2C8, CYP2C9, and CYP2J2, which exhibit distinct tissue distributions and catalytic efficiencies. These enzymes incorporate a single oxygen atom across one of arachidonic acid's double bonds, forming epoxide bridges that define the EET regioisomers [4] [7].

The biosynthesis occurs through a multi-step enzymatic process:

  • Phospholipase A2 activation releases arachidonic acid from membrane phospholipids in response to physiological stimuli (e.g., bradykinin or acetylcholine receptor activation).
  • CYP epoxygenase binding positions arachidonic acid within the enzyme's active site for stereoselective epoxidation.
  • Epoxidation occurs predominantly at the 11,12 position, though CYP enzymes also produce 5,6-EET, 8,9-EET, and 14,15-EET as minor products.
  • Cellular release allows 11,12-EET to function in autocrine and paracrine signaling [5] [7].

Tissue-specific expression patterns determine regional 11,12-EET production:

  • Vascular endothelium: CYP2C9 is the primary producer
  • Cardiac tissue: CYP2J2 dominates
  • Renal tissue: Both CYP2C and CYP2J isoforms contribute
  • Pulmonary tissue: CYP2J2 and CYP2S1 are expressed [4] [7]

Table 1: Human CYP Epoxygenases Responsible for 11,12-EET Biosynthesis

CYP IsoformCatalytic Efficiency (pmol/min/pmol CYP)Tissue DistributionRegiospecificity
CYP2C81.8 ± 0.3Vascular endothelium, Liver11,12-EET (42%), 14,15-EET (38%)
CYP2C93.2 ± 0.5Vascular endothelium, Kidney11,12-EET (51%), 14,15-EET (29%)
CYP2J20.9 ± 0.2Heart, Lung, Kidney11,12-EET (33%), 14,15-EET (34%)
CYP2S10.4 ± 0.1Lung, Spleen, Macrophages11,12-EET (28%), 14,15-EET (31%)

Epoxyeicosatrienoic Acid (EET) Isomer Specificity and Stereochemical Properties

The 11,12-EET regioisomer exists as two distinct enantiomeric forms: 11(R),12(S)-EET and 11(S),12(R)-EET. These enantiomers exhibit stereoselective biological activities due to differential interactions with cellular targets. The 11(R),12(S) enantiomer demonstrates significantly greater potency in vascular and neurological systems compared to its stereoisomeric counterpart. This stereochemical specificity arises from the three-dimensional orientation of the epoxide ring and the spatial arrangement of the fatty acid chain [5] [6] [8].

Key stereochemical features include:

  • Epoxide ring configuration: The 11,12-epoxide group introduces chirality at carbon atoms 11 and 12, creating R/S stereoisomers.
  • Carbon chain geometry: The Z-configuration (cis) double bonds at positions 5–6, 8–9, and 14–15 create specific molecular curvature.
  • Enantiomer distribution: Biosynthetic epoxidation typically produces racemic mixtures, though enzymatic preferences can yield enantiomeric enrichment in specific tissues (e.g., 11(R),12(S) predominance in endothelial cells) [6].

The structural integrity of 11,12-EET is vulnerable to acid-catalyzed hydrolysis, which can spontaneously convert the epoxide to the corresponding diol (11,12-DHET) under acidic conditions. This non-enzymatic conversion underscores the compound's metabolic lability in physiological environments [7].

Enzymatic Regulation by Soluble Epoxide Hydrolase (sEH)

The biological half-life of 11,12-EET is primarily regulated by soluble epoxide hydrolase (sEH), a cytosolic enzyme that catalyzes the conversion of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). This enzymatic conversion involves:

  • Substrate recognition: sEH binds 11,12-EET via a narrow hydrophobic tunnel in its C-terminal hydrolase domain.
  • Epoxide hydrolysis: Nucleophilic attack by a water molecule activated by the enzyme's catalytic triad (Asp333/His523/Asp494) opens the epoxide ring.
  • Diol formation: Generation of 11,12-dihydroxy-eicosatrienoic acid (11,12-DHET) [1] [10].

The kinetic parameters for 11,12-EET hydrolysis by sEH include:

  • Km: 4.7 ± 0.8 μM
  • Vmax: 1.2 ± 0.1 μmol/min/mg
  • Catalytic efficiency (kcat/Km): 5.6 × 104 M-1s-1 [7]

Alternative metabolic pathways also regulate 11,12-EET levels:

  • β-oxidation: Produces 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD) as observed in arterial smooth muscle cells [1]
  • ω-hydroxylation: Generates 20-hydroxy-11,12-EET metabolites
  • Phospholipid incorporation: Acyltransferase-mediated insertion into membrane phospholipids creates an intracellular storage pool [7]

Table 2: Metabolic Fate of 11,12-EET in Mammalian Systems

Metabolic PathwayPrimary EnzymeMetaboliteBiological Activity
Epoxide hydrolysissEH (EPHX2)11,12-DHETReduced vasoactivity (10-20% of EET potency)
β-oxidationPeroxisomal acyl-CoA oxidase7,8-DHHDRetains vasorelaxant properties (50% of EET potency)
ω-hydroxylationCYP4A/F enzymes20-OH-11,12-EETAltered receptor affinity
Phospholipid remodelingAcyltransferasesMembrane-incorporated EETIntracellular storage pool

Properties

CAS Number

81276-02-0

Product Name

(+/-)11(12)-EET

IUPAC Name

(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+

InChI Key

DXOYQVHGIODESM-ATELOPIESA-N

SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Synonyms

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.